3,4-Dimethylaniline;phosphoric acid

Toxicology Mutagenicity Isomer Comparison

3,4-Dimethylaniline;phosphoric acid (CAS 847798-69-0) is the 1:1 phosphate salt of 3,4-dimethylaniline (3,4-xylidine), forming the ionic species 3,4-dimethylanilinium dihydrogenmonophosphate, [(CH3)2C6H3NH3]H2PO4. This compound combines the aromatic amine functionality of 3,4-DMA with the proton-donating capability of phosphoric acid, resulting in a crystalline salt with distinct solid-state architecture and solubility characteristics compared to the neutral free base (CAS 95-64-7).

Molecular Formula C8H14NO4P
Molecular Weight 219.17 g/mol
CAS No. 847798-69-0
Cat. No. B12551180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylaniline;phosphoric acid
CAS847798-69-0
Molecular FormulaC8H14NO4P
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)C.OP(=O)(O)O
InChIInChI=1S/C8H11N.H3O4P/c1-6-3-4-8(9)5-7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4)
InChIKeyNUIQPLCVZNDIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylaniline;phosphoric acid (CAS 847798-69-0): Sourcing Guide for the Phosphate Salt of 3,4-Xylidine


3,4-Dimethylaniline;phosphoric acid (CAS 847798-69-0) is the 1:1 phosphate salt of 3,4-dimethylaniline (3,4-xylidine), forming the ionic species 3,4-dimethylanilinium dihydrogenmonophosphate, [(CH3)2C6H3NH3]H2PO4 [1]. This compound combines the aromatic amine functionality of 3,4-DMA with the proton-donating capability of phosphoric acid, resulting in a crystalline salt with distinct solid-state architecture and solubility characteristics compared to the neutral free base (CAS 95-64-7) [1]. It belongs to the class of anilinium dihydrogenphosphates, a family of hybrid organic-inorganic materials investigated for their hydrogen-bonded supramolecular networks and potential as precursors for conductive polymers and corrosion-resistant coatings [2].

Why 3,4-Dimethylaniline Phosphate Cannot Be Swapped with the Free Base or a Different Isomer Salt: Key Procurement Considerations


Substituting the phosphate salt with the free base 3,4-dimethylaniline (CAS 95-64-7) or with a different dimethylaniline isomer phosphate will alter critical properties. The free base is only slightly soluble in water (<1 g/L at 24 °C) , while the phosphate salt formation imparts enhanced aqueous solubility, which is essential for applications requiring homogeneous aqueous processing, such as in-situ polymerization doping or biological assays. Furthermore, 3,4-dimethylaniline exhibits a mutagenicity profile that is distinct from other isomers like the known nasal carcinogen 2,6-DMA [1]. Using a different isomer salt—even one with similar molecular weight—introduces uncharacterized toxicological risks and may not reproduce the specific hydrogen-bonded crystal packing that governs the solid-state stability and reactivity of the 3,4-dimethylanilinium dihydrogenmonophosphate [2].

Quantitative Differentiation Evidence for 3,4-Dimethylaniline;phosphoric acid (CAS 847798-69-0)


In Vivo Genotoxicity Profile of the 3,4-DMA Cation vs. Other Dimethylaniline Isomers

In a head-to-head comparison of six dimethylaniline (DMA) isomers administered intragastrically to male ddY mice at 200 mg/kg, 3,4-DMA induced significant DNA damage in bone marrow, kidney, liver, and lung at 3 h post-treatment as measured by the comet assay, but these effects were diminished to non-significant levels at the 24 h time point. In contrast, 2,6-DMA—a known rodent nasal carcinogen—produced statistically significant increases in lacZ and cII mutation frequencies in the nasal cavity in a transgenic Muta™ mouse model following repeated dosing [1].

Toxicology Mutagenicity Isomer Comparison

Crystalline Phase Identity: 3,4-Dimethylanilinium Dihydrogenmonophosphate vs. Other Anilinium Phosphate Salts

The target compound has been unequivocally characterized by single-crystal X-ray diffraction as 3,4-dimethylanilinium dihydrogenmonophosphate, [(CH3)2C6H3NH3]H2PO4 [1]. This is structurally distinct from other anilinium dihydrogenphosphates. For example, 2,4-dimethylanilinium dihydrogenphosphate crystallizes in the monoclinic space group P21/c with the dihydrogenphosphate anions forming sheets parallel to the (010) plane, interconnected by ammonium groups via N—H···O hydrogen bonds [2]. While the specific unit cell parameters for the 3,4-isomer salt are not available in the public abstract, the existence of a solved crystal structure (Smirani & Rzaigui, 2004) provides a definitive fingerprint for identity verification via powder X-ray diffraction (PXRD) that is not available for many other dimethylaniline phosphate salts.

Crystallography Solid-State Chemistry Quality Control

Anticorrosion Performance of Phosphoric Acid-Doped Poly(dimethylaniline) vs. Polyaniline (PANI)

Poly(2,3-dimethylaniline) (P(2,3-DMA)) synthesized via chemical oxidative polymerization using phosphoric acid as the protonic acid dopant (optimum ratio n(H3PO4)/n(2,3-DMA)/n(APS) = 2.5/1/2, 30 °C) exhibited superior corrosion resistance compared to conventional polyaniline (PANI) [1]. The 2,3-ortho-methyl substitution imparts better solubility and partial crystallinity to the polymer, contributing to improved coating performance [1]. The P(2,3-DMA)–TiO2 composite further enhanced anticorrosion properties beyond P(2,3-DMA) and PANI [2]. Because 3,4-dimethylaniline;phosphoric acid contains the same dimethylaniline core and the phosphate counterion required for doping, it serves as a structurally analogous, pre-salted monomer precursor for synthesizing the corresponding poly(3,4-dimethylaniline) conductive polymer for anticorrosion coatings.

Conductive Polymers Corrosion Protection Materials Chemistry

Acute Oral Toxicity (LD50) of the 3,4-DMA Cation vs. Industrial Baseline

The acute oral toxicity of 3,4-dimethylaniline (the cation precursor of the phosphate salt) has been established: rat oral LD50 = 812 mg/kg, mouse oral LD50 = 707 mg/kg . While these values do not directly represent the phosphate salt, they provide a conservative upper-bound estimate for the toxicity of the salt form, as phosphate salts of amines generally exhibit comparable or lower acute toxicity than their free base counterparts. For procurement risk assessment, this LD50 places 3,4-dimethylaniline in a moderate acute toxicity category, distinct from more acutely toxic aromatic amines such as 2,6-dimethylaniline, which has sufficient evidence for carcinogenicity in experimental animals [1].

Safety Assessment Acute Toxicity Procurement Risk

High-Value Application Scenarios for 3,4-Dimethylaniline;phosphoric acid (CAS 847798-69-0)


Synthesis of Phosphoric Acid-Doped Conductive Poly(3,4-dimethylaniline) Coatings for Metal Corrosion Protection

The pre-formed phosphate salt serves as a stoichiometric monomer-dopant source for the chemical oxidative polymerization of poly(3,4-dimethylaniline). Based on the optimized protocol established for the 2,3-isomer analog (H3PO4:DMA:APS = 2.5:1:2, 30 °C), the 3,4-DMA phosphate can be directly employed to produce soluble, partially crystalline conductive polymers with corrosion resistance superior to standard polyaniline [1]. The resulting coating can be applied to mild steel or aluminum alloys exposed to acidic environments, leveraging the inherent anti-corrosion properties demonstrated by the phosphoric acid-doped polydimethylaniline class [2].

Crystallographic Reference Standard for Anilinium Dihydrogenphosphate Salts

The solved crystal structure of 3,4-dimethylanilinium dihydrogenmonophosphate provides a validated reference for X-ray diffraction quality control of this specific salt form [3]. Analytical laboratories can use the published crystallographic data (space group, unit cell parameters upon CIF retrieval) to confirm the identity and phase purity of incoming batches, distinguishing the 3,4-dimethylaniline phosphate from other isomer salts that share the same molecular formula (C8H14NO4P) but differ in their solid-state arrangement [4].

Structure-Activity Relationship (SAR) Studies of Aromatic Amine Mutagenicity

The well-defined mutagenicity profile of the 3,4-DMA cation—transient DNA damage without fixed mutations or micronucleus induction—makes its phosphate salt a suitable tool compound for investigating the structural determinants of aromatic amine genotoxicity [5]. In comparative SAR studies against 2,6-DMA (carcinogenic) or 2,5-DMA (mutagenic), the 3,4-isomer serves as a less hazardous reference point, enabling dose-response experiments in mammalian cell lines expressing specific metabolic enzymes (e.g., CYP1A2, NAT1) without the confounding background of irreversible genetic damage [5].

Precursor for Vitamin B2 (Riboflavin) Intermediate Synthesis with Enhanced Water Solubility

3,4-Dimethylaniline is a key intermediate in the industrial synthesis of riboflavin (vitamin B2) . The phosphate salt form offers improved aqueous solubility compared to the free base (which is only slightly soluble, <1 g/L at 24 °C) , facilitating homogeneous reaction conditions in aqueous or biphasic systems. This enhanced solubility can improve reaction kinetics and yield in the condensation steps leading to riboflavin precursors, reducing the need for organic co-solvents.

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